Borna disease virus was first isolated from diseased horses in the 1970s. The virus is classified under the order Mononegavirales, which includes several families of viruses that have similar structural characteristics. Within this order, Borna disease virus is placed in the family Bornaviridae and is further classified into the genus Orthobornavirus. The genome of Borna disease virus is approximately 8.9 kilobases long and encodes several proteins, including the p24 protein, which is essential for viral replication and transcription .
The synthesis of the p24 protein occurs within infected host cells as part of the viral replication cycle. The gene encoding p24 is located in open reading frame II (ORF-II) of the viral genome. The process begins when the virus enters a host cell through receptor-mediated endocytosis, allowing it to release its RNA genome into the nucleus where replication occurs .
The synthesis of p24 involves transcription from the viral RNA genome, followed by translation into protein using the host's ribosomal machinery. Recent studies have utilized techniques such as reverse transcription polymerase chain reaction (RT-PCR) to analyze the expression levels of p24 during infection, providing insights into its role in pathogenesis .
The p24 protein has a molecular weight of approximately 24 kilodaltons and plays a critical role in forming complexes with other viral proteins necessary for RNA polymerase activity. Its structure has been characterized through various methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing that it consists of multiple alpha-helices and beta-sheets that contribute to its functional stability .
The p24 protein participates in several biochemical reactions vital for viral replication. It forms complexes with nucleoproteins and RNA polymerase, facilitating the transcription of viral RNA from the negative-sense template. This interaction is crucial for generating mRNA that can be translated into viral proteins necessary for assembling new virions .
Additionally, p24 has been shown to interact with cellular proteins that may modulate immune responses, highlighting its potential role in evading host defenses during infection .
The mechanism by which p24 exerts its effects involves several steps:
Relevant data indicate that alterations in p24 expression levels correlate with disease severity in infected hosts .
The study of p24 protein has significant implications in virology and immunology:
Borna disease virus (BDV) represents the prototype species (Mammalian 1 orthobornavirus) within the family Bornaviridae, order Mononegavirales. This enveloped virus possesses a linear negative-sense single-stranded RNA genome approximately 8.9 kilobases in length, making it the smallest known genome within the order [5] [7] [10]. BDV exhibits a unique genomic organization with six principal open reading frames arranged in the order 3′-N-X/P-M-G-L-5′, encoding the nucleoprotein (p40), phosphoprotein (p24), matrix protein (p16), glycoprotein (p56), and RNA-dependent RNA polymerase (p180), along with the accessory non-structural p10 protein [5] [9].
Unlike most mononegaviruses that replicate in the cytoplasm, BDV is distinguished by its nuclear replication strategy. Viral transcription, replication, and ribonucleoprotein assembly occur within the host cell nucleus, a unique adaptation among animal-infecting members of this order [5] [7]. BDV demonstrates broad neurotropism and establishes non-cytolytic, persistent infections within neural cells of a remarkably wide range of warm-blooded vertebrates. Natural and experimental infections have been documented in horses, sheep, cattle, cats, rodents, birds, primates, and humans [1] [3] [10]. This broad host range is unusual among neurotropic viruses and suggests conserved cellular pathways supporting viral persistence across species.
Table 1: Key Characteristics of Borna Disease Virus
Characteristic | Details |
---|---|
Classification | Species: Mammalian 1 orthobornavirus; Family: Bornaviridae; Order: Mononegavirales |
Genome | ~8.9 kb linear negative-sense single-stranded RNA |
Genomic Organization | 3′-N (p40)-X/P (p24/p10)-M (p16)-G (p56)-L (p180)-5′ |
Replication Site | Host cell nucleus |
Host Range | Mammals (horses, sheep, rodents, primates, humans), birds, possibly others |
Persistence | Non-cytolytic, lifelong neural infection |
The p24 protein (also designated phosphoprotein, P, or phosphoprotein 24) is encoded by open reading frame II (ORF-II) of the BDV genome [1] [10]. It is an abundant, acidic phosphoprotein (predicted isoelectric point ~4.8) characterized by a high serine/threonine content (~16%) [5]. Phosphorylation occurs predominantly at serine residues and is mediated by host cell kinases, including protein kinase C (PKC) and casein kinase II (CKII) [5] [8]. Crucially, p24 is an essential component of the viral RNA-dependent RNA polymerase (RdRp) complex. It functions as a transcriptional cofactor, interacting directly with the viral nucleoprotein (p40/N) and the large polymerase protein (p180/L) to form the functional replication machinery [5] [6] [8].
Within the virion structure, which exhibits a spherical morphology with a diameter of 90-130 nm, p24 plays critical organizational roles. Super-resolution microscopy reveals that BDV assembles intricate viral speckles of transcripts (vSPOTs) within the nucleus. These structures feature a cage-like architecture with pores ranging from 59 to 180 nm. Within vSPOTs, the nucleoprotein (p40/N) forms the exoskeleton or outer shell, while p24 is localized both at the rim of these structures and internally in a web-like pattern, intimately associated with the viral genomic RNA and replication machinery [8]. This organization facilitates efficient viral RNA synthesis and encapsidation.
Table 2: Characteristics and Functions of BDV p24 Protein
Property/Function | Description |
---|---|
Gene | Open Reading Frame II (ORF-II) |
Size | ~24 kDa (phosphoprotein) |
Biochemical Properties | Acidic (predicted pI ~4.8), high Ser/Thr content (~16%), phosphorylated at serine residues by PKC and CKII |
Intracellular Location | Nucleus (primary); Component of vSPOTs (rim and internal web) |
Essential Functions | • Cofactor for viral polymerase (RdRp) complex • Component of viral ribonucleoprotein (vRNP) complexes • Mediates interactions with p40/N and p180/L • Integral to vSPOT structure and function |
Key Interactions | Viral: p40/N, p180/L, p10/X; Host: HMGB1/amphoterin |
The discovery of p24 emerged from intensive efforts to characterize the proteins of BDV following the initial sequencing of its genome in the early 1990s [1] [10]. Research quickly identified p24 as one of the most abundant viral proteins in persistently infected cells and animal brains, suggesting its critical importance in the viral life cycle and potentially in pathogenesis [1]. Its role as a phosphoprotein and polymerase cofactor was elucidated through biochemical studies and comparisons with other mononegaviruses [5].
A landmark discovery revealing p24's significance in neuropathogenesis came from far-Western blotting and affinity chromatography studies. These techniques demonstrated that BDV p24 specifically binds amphoterin (also known as High Mobility Group Box 1 protein, HMGB1), a highly conserved neurite outgrowth factor abundantly expressed in the developing brain and crucial for neuronal migration and differentiation [1]. This interaction was confirmed through mammalian two-hybrid assays and immunoprecipitation analyses, establishing its occurrence in vivo [1]. Functionally, BDV infection, and crucially, the addition of purified p24 protein to cultured cells, was shown to significantly inhibit neurite outgrowth and reduce cell migration on laminin substrates. This inhibition correlated with decreased levels of amphoterin at the leading edges of infected cells and impaired secretion of amphoterin from the cell surface [1].
These findings provided a direct molecular link between a BDV protein and a key host developmental pathway. They offered a compelling mechanistic explanation for the severe neurodevelopmental disturbances observed in neonatally infected rats – including cerebellar hypoplasia, hippocampal degeneration, and behavioral abnormalities – without significant inflammation [1] [3]. The p24-amphoterin interaction suggested that BDV, via p24, could cause direct damage to the developing brain by interfering with the neurotrophic functions of amphoterin, positioning p24 as a central mediator of BDV-induced neurodevelopmental pathology [1].
Table 3: Key Historical Discoveries Related to BDV p24 Protein
Discovery | Significance | Reference Support |
---|---|---|
Identification as abundant phosphoprotein | Established p24 as major viral component in infected cells/brain; Suggested key functional role | [1] |
Characterization as polymerase cofactor | Defined essential role in viral replication/transcription machinery | [5] [6] |
Discovery of high-affinity binding to amphoterin/HMGB1 | Revealed direct molecular mechanism for neurodevelopmental disruption; Linked p24 to host signaling pathway | [1] |
Inhibition of neurite outgrowth by p24 | Demonstrated functional consequence of p24-amphoterin interaction in vitro; Supported neurodevelopmental defect hypothesis | [1] |
Visualization within nuclear vSPOT structures | Elucidated spatial organization of p24 within viral replication factories; Highlighted nuclear replication niche | [8] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: